REACTION_CXSMILES
|
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[C:8]([C:14]([OH:16])=[O:15])[C:9]([CH3:13])=[N:10]2)=[CH:5][CH:4]=1>Br>[OH:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[C:8]([C:14]([OH:16])=[O:15])[C:9]([CH3:13])=[N:10]2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C=C(C(=NC2=C1)C)C(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C=C(C(=NC2=C1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 86 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |